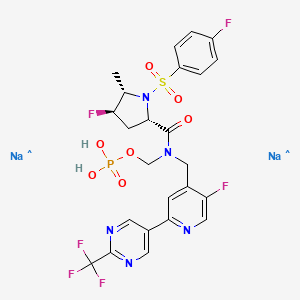

CID 168012207

Description

CID 168012207 is a chemical compound identified through advanced chromatographic and mass spectrometric techniques. Its structural elucidation and characterization were performed using gas chromatography-mass spectrometry (GC-MS), as evidenced by the total ion chromatogram (TIC) and mass spectral data provided in Figure 1 of the 2024 study . The compound was isolated from a fractionated essential oil (CIEO) via vacuum distillation, with its content quantified across different distillation fractions (Figure 1C). The molecular structure (Figure 1A) suggests a cyclic or polyfunctional organic framework, though specific functional groups or stereochemical details remain unspecified in the available literature.

Key analytical findings:

Properties

Molecular Formula |

C24H22F6N5Na2O7PS |

|---|---|

Molecular Weight |

715.5 g/mol |

InChI |

InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/t13-,18+,21-;;/m0../s1 |

InChI Key |

NYXRQEACCSRRHX-IFUMFIRSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)(O)O)F.[Na].[Na] |

Canonical SMILES |

CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)(O)O)F.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 168012207 involves multiple synthetic steps. One common method includes the use of a Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection reactions . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

CID 168012207 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may yield a reduced form of the compound.

Scientific Research Applications

CID 168012207 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 168012207 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 168012207, its structural and functional attributes are compared to three related compounds: oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and colchicine (CID 6167) . These analogs were selected based on shared natural product origins or structural motifs.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights:

Oscillatoxin Derivatives (CIDs 101283546, 185389) :

- These macrocyclic polyketides exhibit cytotoxic properties, differing from this compound in both biosynthetic origin (marine vs. plant-derived) and structural complexity. Oscillatoxins feature large lactone rings and methyl modifications, which enhance their bioactivity . In contrast, this compound’s smaller cyclic structure suggests divergent biological roles, though empirical data are lacking.

However, both compounds are derived from natural sources and isolated via chromatographic methods (GC-MS for this compound vs. HPLC for colchicine) .

Q & A

Q. How to develop a theoretical framework for this compound’s interactions?

- Steps :

Conceptual Modeling : Map known interactions (e.g., ligand-receptor, metabolic pathways) using tools like Cytoscape.

Hypothesis Generation : Propose novel mechanisms (e.g., allosteric modulation) based on structural motifs.

Predictive Validation : Use QSAR (Quantitative Structure-Activity Relationship) models to forecast untested scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.